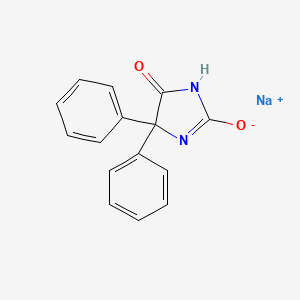
sodium;5-oxo-4,4-diphenyl-1H-imidazol-2-olate
描述
Benzyl Alcohol . Benzyl Alcohol is a colorless liquid with a mild pleasant aromatic odor. It is a naturally occurring compound found in many plants and is commonly used in various industries due to its versatile properties.
属性
IUPAC Name |
sodium;5-oxo-4,4-diphenyl-1H-imidazol-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPYVLNWWICYDW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: Benzyl Alcohol can be synthesized through several methods:
Hydrolysis of Benzyl Chloride: This is one of the most common methods where benzyl chloride is hydrolyzed in the presence of sodium hydroxide. [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{NaCl} ]
Reduction of Benzaldehyde: Benzyl Alcohol can also be produced by the reduction of benzaldehyde using hydrogen in the presence of a catalyst such as palladium on carbon. [ \text{C}_6\text{H}_5\text{CHO} + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OH} ]
Industrial Production Methods: In industrial settings, Benzyl Alcohol is often produced through the hydrolysis of benzyl chloride due to its cost-effectiveness and efficiency.
化学反应分析
Types of Reactions:
Oxidation: Benzyl Alcohol can be oxidized to benzaldehyde and further to benzoic acid. [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{COOH} ]
Esterification: It reacts with carboxylic acids to form esters. [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{RCOOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OOC}\text{R} + \text{H}_2\text{O} ]
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Esterification: Typically involves carboxylic acids and acid catalysts like sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Benzaldehyde and Benzoic Acid.
Esterification: Benzyl esters.
科学研究应用
Benzyl Alcohol has a wide range of applications in scientific research:
Chemistry: Used as a solvent due to its polarity and low toxicity.
Biology: Employed in the preparation of biological samples for microscopy.
Medicine: Acts as a preservative in injectable drugs and as a local anesthetic.
Industry: Utilized in the manufacture of perfumes, flavors, and as a precursor to other chemicals.
作用机制
Benzyl Alcohol exerts its effects through various mechanisms:
Solvent Properties: Its ability to dissolve both polar and non-polar substances makes it an effective solvent.
Preservative Action: It inhibits the growth of bacteria and fungi by disrupting their cell membranes.
Local Anesthetic: It blocks nerve signals in the body, providing a numbing effect.
相似化合物的比较
Phenol: Similar in structure but has a hydroxyl group directly attached to the benzene ring.
Benzaldehyde: An oxidation product of Benzyl Alcohol with an aldehyde group.
Benzoic Acid: A further oxidation product with a carboxyl group.
Uniqueness:
Mild Odor: Unlike phenol, Benzyl Alcohol has a mild pleasant odor.
Versatility: It serves multiple roles as a solvent, preservative, and precursor, making it more versatile compared to its similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


